1-(3-Bromo-5-fluorophenyl)butan-1-amine
Description
1-(3-Bromo-5-fluorophenyl)butan-1-amine is a halogenated arylalkylamine with the molecular formula C₁₀H₁₂BrFN. It features a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenyl ring, attached to a butan-1-amine backbone. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules . Its stereospecific synthesis and structural versatility make it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors or receptor-targeting agents. Suppliers such as BLD Pharm Ltd. and Combi-Blocks offer this compound in varying quantities (100 mg to 1 g) with ≥98% purity .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNULKDYGOLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of Halogenated Aromatic Precursors
A common and effective synthetic route to 1-(3-Bromo-5-fluorophenyl)butan-1-amine begins with a suitably substituted aromatic halide, such as 3-bromo-5-fluorobenzene. The key transformation is the nucleophilic substitution or amination reaction, where a butylamine nucleophile attacks the aromatic precursor under controlled conditions to yield the target amine.
- Starting Material: 3-Bromo-5-fluorobenzene or derivatives thereof.
- Nucleophile: Butylamine or its chiral variants for stereoselective synthesis.
- Reaction Conditions: Solvent choice (e.g., polar aprotic solvents), temperature control, and reaction time are optimized to maximize yield and purity.
- Outcome: Formation of the primary amine with retention of the halogen substituents on the aromatic ring.
This method is favored for its straightforwardness and ability to preserve the halogen pattern critical for biological activity. The stereochemistry at the butan-1-amine position can be controlled by using chiral amine reagents or asymmetric synthesis approaches.
Palladium-Catalyzed Cross-Coupling and Functional Group Transformations
Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig amination, provide versatile routes to construct the aromatic-amine linkage with high regio- and stereoselectivity.
- Suzuki Coupling: Utilizes arylboronic acids and aryl halides to form biaryl or aryl-alkyl bonds.
- Buchwald-Hartwig Amination: Facilitates the direct coupling of aryl halides with amines under palladium catalysis.
For example, the preparation of bromo- and fluoro-substituted aromatic amines can be achieved by first synthesizing the corresponding boronic acid intermediates via Grignard reactions, followed by palladium-catalyzed cross-coupling with amine-containing partners.
Grignard Reaction for Intermediate Formation
The synthesis of key intermediates such as 3-fluoro-5-bromophenylboronic acid involves Grignard reactions starting from 3-bromo-5-fluorobenzene:
- Procedure: Magnesium turnings react with 3-bromo-5-fluorobenzene in tetrahydrofuran under reflux to form the Grignard reagent.
- Subsequent Reaction: The Grignard reagent is treated with trimethyl borate at low temperature (-78 °C) to yield the boronic acid intermediate.
- Workup: Acidic quenching followed by extraction and purification yields the boronic acid with high purity.
- Yield: Approximately 57% under optimized conditions.
This intermediate is crucial for subsequent palladium-catalyzed coupling reactions to install the amine side chain.
Diastereoselective and Regioselective Amination via Epoxide Opening
Another approach involves the use of epichlorohydrin or tosylate intermediates to introduce the amine functionality regio- and diastereoselectively:
- General Procedure: Secondary amines react with epichlorohydrin or tosylates in the presence of potassium iodide and under inert atmosphere in DMF.
- Conditions: Cooling to 0 °C initially, then stirring at elevated temperatures (~40 °C) for extended periods (24 h).
- Purification: After aqueous workup and extraction, column chromatography is employed to isolate pure amine products.
- Advantages: This method allows for the preparation of chiral amines with control over stereochemistry and substitution pattern.
Chromatographic Purification and Characterization
Following synthesis, purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures as eluents. Characterization by NMR (1H and 13C), mass spectrometry, and melting point determination confirms the structure and purity of the synthesized this compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The stereochemistry of the butan-1-amine moiety significantly affects the biological activity of the compound, necessitating stereoselective synthesis approaches.
- Palladium-catalyzed methods are well-documented for assembling complex arylamine structures with halogen substituents intact, offering scalability and reproducibility.
- Grignard formation and boronic acid synthesis require careful temperature control to avoid side reactions and ensure high purity intermediates.
- Epoxide opening reactions provide a complementary route for introducing amine groups with regio- and stereochemical control, useful for generating chiral amine derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylbutan-1-amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated as a part of a new class of HIV-1 protease inhibitors. The compound's structural modifications have been shown to enhance potency against multidrug-resistant HIV variants. A notable study reported that derivatives of 1-(3-Bromo-5-fluorophenyl)butan-1-amine exhibited IC50 values in the nanomolar range, indicating strong antiviral activity .
Table 1: Antiviral Potency of Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.017 | HIV-1 Protease Inhibition |
| Compound B | 0.055 | HIV-1 Protease Inhibition |
Neuropharmacology
Dopamine Receptor Modulation
The compound has also been explored for its effects on dopamine receptors, particularly D3 receptor antagonism. Research indicates that structural modifications can enhance selectivity and potency for D3 over D2 receptors, which is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .
Table 2: D3 Receptor Affinity
| Compound | D3R Affinity (Ki, nM) | Selectivity Ratio (D3/D2) |
|---|---|---|
| Compound C | 14 | 5:1 |
| Compound D | 30 | 10:1 |
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound involves several key steps including the formation of Grignard reagents and subsequent reactions with various electrophiles. The understanding of its synthetic routes is crucial for optimizing yields and purity in pharmaceutical applications .
Case Study: Synthesis Optimization
A recent study optimized the synthesis process by employing novel catalytic methods, resulting in improved yields of up to 99% for certain derivatives. This optimization is pivotal for scaling up production for clinical trials.
Toxicological Studies
Safety Profile
Toxicological evaluations have been conducted to assess the safety profile of the compound and its derivatives. These studies are essential for determining therapeutic windows and potential side effects when used as a medication.
Table 3: Toxicological Data
| Compound | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Compound E | >2000 | No significant adverse effects observed |
| Compound F | 1500 | Mild neurotoxic effects at high doses |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects :
- Bromine and fluorine substituents (as in the target compound) enhance electrophilicity, favoring interactions with biological targets like enzymes .
- Replacement of halogens with methyl groups (e.g., m-tolyl derivative) reduces toxicity but may compromise target affinity .
Chlorinated derivatives () exhibit distinct reactivity profiles, suitable for cross-coupling reactions in drug synthesis .
Physicochemical and Solubility Trends
highlights viscosity ($\eta$) data for 1-alkanol + primary amine systems. While direct data for the target compound is unavailable, extrapolation from structurally similar amines suggests:
- Butan-1-amine derivatives (e.g., the target compound) exhibit lower viscosity deviations ($\eta{\Delta} = -0.253$ mPa·s) compared to propan-1-amine analogues ($\eta{\Delta} = -0.305$ mPa·s), indicating weaker solvation effects .
- Halogenation (Br/F) likely increases molecular polarity, enhancing solubility in polar aprotic solvents like DMSO or DMF .
Biological Activity
1-(3-Bromo-5-fluorophenyl)butan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen atoms, specifically bromine and fluorine, on the phenyl ring contributes to its unique chemical properties, which may enhance its pharmacological profile. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H14BrF. The compound features a butan-1-amine group linked to a phenyl ring that has both bromine and fluorine substituents. These halogens can significantly influence the compound's lipophilicity, receptor interactions, and overall biological activity.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant antiproliferative properties. For instance, studies on related phenylamines have shown promising results in inhibiting cancer cell proliferation. A notable example is the evaluation of compounds in the MCF-7 breast cancer cell line, where several derivatives demonstrated IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 23 |
| This compound | TBD | TBD |
Table 1: Antiproliferative activities of various compounds in breast cancer cell lines.
The mechanism by which these compounds exert their effects often involves the destabilization of microtubules. For example, certain derivatives were shown to inhibit tubulin polymerization by interacting with the colchicine-binding site on tubulin . This interaction leads to cell cycle arrest and apoptosis in cancer cells.
Study on Related Compounds
A study focused on substituted phenylamines highlighted the importance of halogen substitution in enhancing biological activity. Compounds with bromine and fluorine exhibited improved interactions with biological targets, suggesting that this compound may similarly benefit from these modifications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Bromo-5-fluorophenyl)butan-1-amine?
- Methodological Answer : The synthesis typically involves coupling bromo-fluoro aromatic precursors with butan-1-amine derivatives. For example, nucleophilic substitution or Buchwald-Hartwig amination can be employed. Protecting the amine group during synthesis (e.g., using tert-butoxycarbonyl (Boc) groups) may prevent undesired side reactions. Post-synthesis, purification via recrystallization or column chromatography is critical, with purity assessed by NMR and HPLC .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton and carbon environments, while NMR specifically confirms fluorine substitution.
- Mass Spectrometry : High-resolution MS validates the molecular formula.
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and substituent positions, essential for verifying stereochemistry .
Q. What purification strategies are effective for this amine derivative?
- Methodological Answer : Salting-out techniques (e.g., converting to hydrochloride salts via HCl treatment) improve crystallinity. Distillation under reduced pressure or preparative HPLC can isolate the compound from byproducts. Solvent selection (e.g., ethanol/water mixtures) influences recrystallization efficiency .
Advanced Research Questions
Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of bromo (σ = 0.39) and fluoro (σ = 0.15) groups deactivates the aromatic ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can predict regioselectivity in Suzuki-Miyaura couplings, while Hammett plots quantify substituent effects on reaction rates .
Q. What challenges arise in modeling this compound’s phase behavior using thermodynamic models?
- Methodological Answer : The PCP-SAFT equation of state struggles with asymmetric hydrogen-bonding interactions in amine-containing systems. For example, azeotrope formation in mixtures with ketones (e.g., pentan-2-one) is poorly predicted due to inadequate parametrization of amine donor-acceptor asymmetry. Calibration using experimental vapor-liquid equilibrium data improves model accuracy .
Q. How can structural data resolve contradictions in reported biological activity?
- Methodological Answer : X-ray crystallography (via SHELX) or molecular docking studies clarify steric/electronic interactions with biological targets. For instance, conflicting enzyme inhibition data may stem from varying protonation states of the amine group under different pH conditions. Adjusting experimental buffers (e.g., pH 7.4 vs. 5.5) and validating with isothermal titration calorimetry (ITC) can reconcile discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
